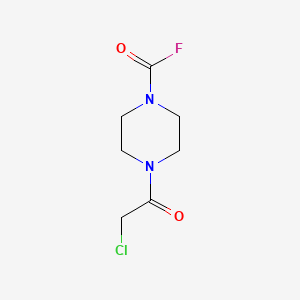
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the family of piperazine derivatives and contains both a chloroacetyl and a carbonyl fluoride functional group. It is a white crystalline solid with a molecular formula of C7H10ClFN2O2 and a molecular weight of 208.6 g/mol.
Méthodes De Préparation
The synthesis of 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride can be achieved through several methods. One common approach involves the reaction of piperazine with chloroacetyl chloride, followed by treatment with fluorine gas or hydrogen fluoride gas. Another method includes the reaction of 4-piperidone with chloroacetyl chloride and fluoride ions. These reactions typically require controlled conditions to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbonyl fluoride group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and water or hydroxide ions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of peptidomimetic inhibitors of angiotensin-converting enzyme (ACE), which have potential as antihypertensive agents.
Materials Science: The compound’s unique properties make it suitable for use in the modification of polymers and other materials.
Bioconjugation: It is employed in bioconjugation techniques to link biomolecules for various biochemical studies.
Drug Synthesis: The compound serves as a building block in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The compound binds to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure.
Comparaison Avec Des Composés Similaires
4-(2-Chloroacetyl)piperazine-1-carbonyl fluoride can be compared with other piperazine derivatives, such as:
4-(2-Chloroacetyl)piperazine-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbonyl fluoride group.
4-(2-Chloroacetyl)piperazine-1-sulfonamide: Contains a sulfonamide group, which imparts different chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H10ClFN2O2 |
|---|---|
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
4-(2-chloroacetyl)piperazine-1-carbonyl fluoride |
InChI |
InChI=1S/C7H10ClFN2O2/c8-5-6(12)10-1-3-11(4-2-10)7(9)13/h1-5H2 |
Clé InChI |
FRVLJHFIKQZSKD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(=O)CCl)C(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
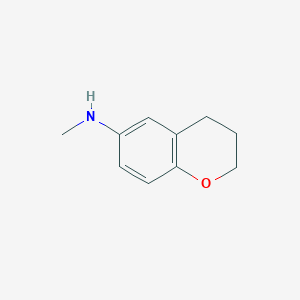

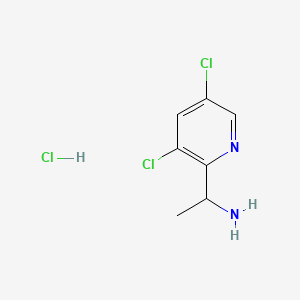



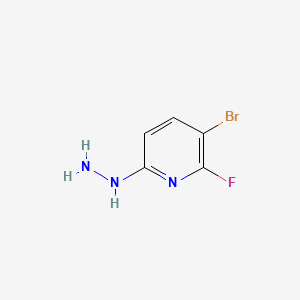
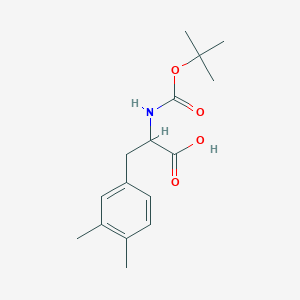
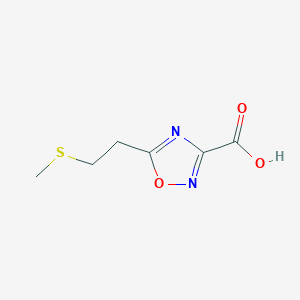
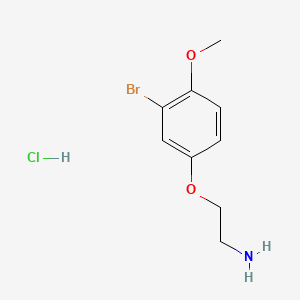
![2-(3-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid](/img/structure/B15303644.png)
